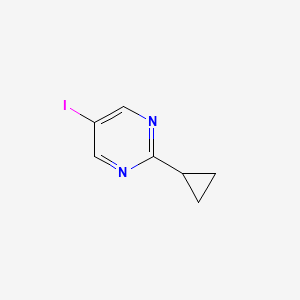![molecular formula C11H11ClN2O B2488090 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole CAS No. 321574-12-3](/img/structure/B2488090.png)
5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives, including compounds closely related to "5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole," have been extensively studied due to their diverse chemical and biological activities. These compounds are known for their structural uniqueness and versatility in chemical reactions.
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods, including the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showcasing high regioselectivity and yields (Machado et al., 2011). Another synthesis method involves the reaction of ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride, producing pyrazole derivatives with specific substitutions (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques like single crystal X-ray diffraction studies. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits intramolecular hydrogen bonds contributing to structural stability, and the molecular structure is further stabilized by π-π interactions (Achutha et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives are synthesized through various methods, including 3+2 annulation and cyclocondensation reactions, showcasing their versatility in organic synthesis (Naveen et al., 2021). Such methods have been optimized for efficiency and yield, highlighting the importance of pyrazole compounds in medicinal chemistry and materials science.
Antioxidant Properties
- Some pyrazole derivatives have been evaluated for their antioxidant susceptibilities, utilizing methods like DPPH and hydroxyl radical scavenging assays. This indicates the potential of these compounds in combating oxidative stress-related diseases (Naveen et al., 2021).
Antimicrobial and Anticancer Activities
- Certain pyrazole derivatives exhibit significant antimicrobial and anticancer activities, making them potential candidates for pharmaceutical development. For instance, compounds have shown higher anticancer activity than reference drugs in some cases, and good to excellent antimicrobial activity against various pathogens (Hafez et al., 2016).
Advanced Organic Synthesis
- Pyrazole derivatives serve as precursors or intermediates in the synthesis of complex organic molecules, including condensed pyrazoles and other heterocyclic compounds. This underscores their role in facilitating the development of new materials and pharmaceuticals (Arbačiauskienė et al., 2011).
Fungicidal Activity
- The fungicidal activity of pyrazole-based compounds against significant agricultural pests, such as rice sheath blight, has been explored, suggesting their potential as agrochemicals (Chen et al., 2000).
Propiedades
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(11-6-7-13-14-11)15-10-4-2-9(12)3-5-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSHZMQQLYAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)


![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)


![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)